molecular formula C7H6INO3 B1391917 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol CAS No. 1246088-40-3

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

Cat. No. B1391917
M. Wt: 279.03 g/mol
InChI Key: XDMBVVQYAZAKHH-UHFFFAOYSA-N
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Description

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a chemical compound with the empirical formula C7H6INO3 . It has a molecular weight of 279.03 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string representation of this compound is Oc1c(I)cnc2OCCOc12 . This provides a way to visualize the compound’s structure using cheminformatics software.


Physical And Chemical Properties Analysis

As mentioned earlier, 7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol is a solid compound . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A variety of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin derivatives, which include the 7-iodo variant, have been synthesized using different techniques. For instance, Soukri et al. (2000) and Soukri et al. (2003) described the synthesis of these compounds from readily available 2-nitro-3-oxiranylmethoxypyridine via a Smiles rearrangement, demonstrating the impact of reaction conditions on product distribution (Soukri et al., 2000; Soukri et al., 2003).

  • Chemical Modifications : Modifications of the dioxane ring in the structure have been explored. Bartolomea et al. (2003) synthesized novel analogues of the 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine core, modified in the non-aromatic ring, highlighting their potential as intermediates for new therapeutic agents (Bartolomea et al., 2003).

  • Stereochemical Analysis : The stereochemistry of related compounds, like 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, has been determined using Vibrational Circular Dichroism (VCD) and Density Functional Theory (DFT) calculations by Kuppens et al. (2003). This research underscores the utility of these methods in assigning absolute configurations to these compounds (Kuppens et al., 2003).

Applications in Medicinal Chemistry and Drug Discovery

  • Drug Discovery and Development : The synthesis of various 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin derivatives, including the 7-iodo variant, provides potential scaffolds for drug discovery. For example, Alcázar et al. (2003) achieved the selective introduction of substituents on the pyridine ring of these compounds, making them useful as scaffolds for medicinal chemistry and combinatorial chemistry (Alcázar et al., 2003).

  • Enantioselective Synthesis : Lazar et al. (2005) described an enantioselective synthesis method for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives, highlighting the enantiomeric purity control which is vital in pharmaceutical applications (Lazar et al., 2005).

  • Potential Therapeutic Applications : Some derivatives of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin, like pyrimido[5,4-b][1,4]oxazinones and 1,4-dioxino[2,3-d]pyrimidines synthesized by Mátyus et al. (1990), have shown positive inotropic effects, suggesting potential cardiotonic activity (Mátyus et al., 1990).

properties

IUPAC Name

7-iodo-3,5-dihydro-2H-[1,4]dioxino[2,3-b]pyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c8-4-3-9-7-6(5(4)10)11-1-2-12-7/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMBVVQYAZAKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678387
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol

CAS RN

1246088-40-3
Record name 7-Iodo-2,3-dihydro[1,4]dioxino[2,3-b]pyridin-8(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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